Functional Inversion: L-BOC2 (BOC-FlFlF) Angiogenesis Inhibition Versus D-BOC2 Pro-Angiogenic Activity
The natural L-enantiomer BOC-FlFlF (L-BOC2) functions as an angiogenesis inhibitor through VEGF-A165 binding antagonism, whereas the all-D-enantiomer (D-BOC2) exhibits no detectable VEGF antagonist activity and instead demonstrates pro-angiogenic potential [1]. This stereochemical inversion produces opposite biological outcomes despite identical molecular weight and sequence pattern. The D-peptide variant D-Succ-F3 further exhibits pro-angiogenic activity across multiple in vitro, ex vivo, and in vivo models including HUVEC cells, chick embryos, zebrafish embryos, and adult mice, with activity fully suppressible by the FPR2/FPR3 antagonist WRW4 and anti-FPR3 antibody [2].
| Evidence Dimension | Angiogenesis functional activity |
|---|---|
| Target Compound Data | Angiogenesis inhibitor; VEGF-A165 binding antagonist activity present |
| Comparator Or Baseline | D-BOC2 (all-D-enantiomer): devoid of VEGF antagonist activity; D-Succ-F3 (D-FLFLF succinimidyl): pro-angiogenic |
| Quantified Difference | Functional inversion from antagonism to agonism; complete loss of VEGF antagonist activity in D-enantiomer |
| Conditions | VEGF binding assays; HUVEC in vitro assays; chick and zebrafish embryo ex vivo and in vivo models; adult mouse in vivo assays |
Why This Matters
Stereochemical purity directly determines whether the compound inhibits or promotes angiogenesis; procurement of impure material or unintended D-enantiomer variants yields opposite experimental outcomes.
- [1] Nawaz MI, Rezzola S, Tobia C, Coltrini D, Belleri M, Mitola S, et al. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. Angiogenesis. 2020 Aug;23(3):357-369. (L-BOC2 VEGF antagonist activity versus D-BOC2 absence of activity) View Source
- [2] Nawaz MI, Rezzola S, Tobia C, Coltrini D, Belleri M, Mitola S, et al. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. Angiogenesis. 2020 Aug;23(3):357-369. (D-Succ-F3 pro-angiogenic activity and FPR3 engagement) View Source
